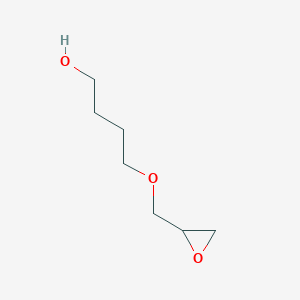
4-(Oxiran-2-ylmethoxy)butan-1-OL
Cat. No. B3052866
Key on ui cas rn:
4711-95-9
M. Wt: 146.18 g/mol
InChI Key: CYCBPQPFMHUATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08183018B2
Procedure details


In each case 20 mMol of 4-hydroxybutyl glycidyl ether (2.92 g) were stirred with 80 mMol of methyl acrylate (6.89 g), 100 mg of Novozym® 435 and 4.0 g of 5 Å molecular sieve were stirred at 20 or 40° C. for 2, 4, 6, 8 or 24 h. Thereafter, the enzyme was filtered off and the excess of methyl acrylate was removed on a rotary evaporator. A colorless acrylate was obtained with 93% (at 20° C.) or 94% (at 40° C.) yield.


Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][OH:10])[CH:2]1[O:4][CH2:3]1.[C:11](OC)(=[O:14])[CH:12]=[CH2:13]>>[CH2:13]=[CH:12][C:11]([O:10][CH2:9][CH2:8][CH2:7][CH2:6][O:5][CH2:1][CH:2]1[O:4][CH2:3]1)=[O:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.92 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1CO1)OCCCCO
|
|
Name
|
|
|
Quantity
|
6.89 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
were stirred at 20 or 40° C. for 2, 4, 6, 8 or 24 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Thereafter, the enzyme was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the excess of methyl acrylate was removed on a rotary evaporator
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
